molecular formula C16H20N2O3S2 B2777344 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865175-68-4

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2777344
CAS No.: 865175-68-4
M. Wt: 352.47
InChI Key: DINQBGFMYQKUTE-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
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Scientific Research Applications

Theoretical Investigation and Molecular Docking Studies

Compounds with structural similarities to "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide" have been theoretically investigated for their potential antimalarial activity against COVID-19, utilizing computational calculations and molecular docking studies. These studies highlight the importance of structural features such as the benzo[d]thiazol moiety in enhancing antimalarial activity, with some compounds showing promising in vitro antimalarial properties and favorable ADMET profiles, indicating a potential pathway for the development of new therapeutic agents (Fahim & Ismael, 2021).

Synthesis and Characterization of Benzamides

Research into the synthesis of novel benzamides incorporating the benzo[d]thiazol moiety has been conducted to explore their potential applications. These studies involve the efficient synthesis of substituted benzamides, revealing the versatile chemical reactivity of the benzo[d]thiazol scaffold and its utility in generating compounds with potential biological activities (Saeed & Rafique, 2013).

Investigations into Metabolic Stability and Activity

Further investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have showcased the significance of the benzo[d]thiazol ring. These studies aim to improve the metabolic stability of compounds, demonstrating the critical role of structural modifications in enhancing their therapeutic efficacy and stability (Stec et al., 2011).

Gelation Behavior and Molecular Interactions

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those with structural features reminiscent of "this compound," has been explored. These studies highlight the role of non-covalent interactions and molecular assembly in dictating gelation behavior, providing insights into the design of novel materials with specific physical properties (Yadav & Ballabh, 2020).

Properties

IUPAC Name

2,2-dimethyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-6-9-18-12-8-7-11(23(5,20)21)10-13(12)22-15(18)17-14(19)16(2,3)4/h6-8,10H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINQBGFMYQKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.